alpha-Guaiene

Description

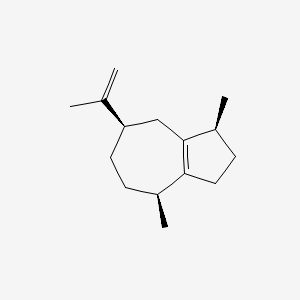

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydroazulene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIDQIZBYUABQK-RWMBFGLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052046 |

Source

|

| Record name | alpha-Guaiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3691-12-1 |

Source

|

| Record name | α-Guaiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, (1S,4S,7R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Guaiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

α-Guaiene: A Technical Guide to its Discovery and Isolation from Patchouli Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a tricyclic sesquiterpene, is a significant constituent of patchouli (Pogostemon cablin) essential oil, contributing to its characteristic aroma and exhibiting a range of biological activities. This technical guide provides an in-depth overview of the discovery of α-guaiene and the methodologies for its isolation and purification from patchouli oil. Detailed experimental protocols for various distillation techniques are presented, alongside a comprehensive summary of quantitative data regarding yield and purity. Furthermore, this document elucidates the biosynthetic pathway of α-guaiene and presents a generalized experimental workflow for its isolation and characterization.

Discovery and Historical Context

While α-guaiene is a well-known component of patchouli oil today, its initial discovery was not from this source. The first isolation of α-guaiene was from guaiac (B1164896) wood oil, derived from the plant Bulnesia sarmientoi.

Biosynthesis of α-Guaiene

α-Guaiene, being a sesquiterpene, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. This metabolic pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the precursors to all terpenoids.

The biosynthesis of α-guaiene begins with the condensation of three molecules of acetyl-CoA and culminates in the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. A specific terpene synthase, guaiene (B7798472) synthase, then catalyzes the complex cyclization of FPP to form the characteristic tricyclic structure of α-guaiene.

Isolation of α-Guaiene from Patchouli Oil

The isolation of α-guaiene from patchouli oil primarily relies on distillation techniques that separate components based on their boiling points and molecular weights. The most common methods employed are fractional distillation (under vacuum and with a spinning band) and molecular distillation.

Experimental Protocols

3.1.1. Fractional Vacuum Distillation

Fractional vacuum distillation is a widely used technique to separate components of essential oils with high boiling points. By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation.

-

Apparatus: A fractional distillation unit equipped with a vacuum pump, a heating mantle, a distillation column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

-

Procedure:

-

Charge the distillation flask with crude patchouli oil.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum.

-

Gradually reduce the pressure in the system to the desired level (e.g., 10 mmHg).

-

Begin heating the distillation flask gently.

-

Collect different fractions at specific temperature ranges. The fraction enriched in α-guaiene is typically collected at a specific boiling point under the given pressure.

-

Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-guaiene.

-

3.1.2. Spinning Band Distillation

Spinning band distillation is a more efficient form of fractional distillation that utilizes a rotating helical band within the distillation column to increase the vapor-liquid contact, leading to a better separation of components with close boiling points.

-

Apparatus: A spinning band distillation system (e.g., BR Instrument Model 36-100) with a distillation pot, a spinning band column, a condenser, a fraction collector, and a vacuum system.

-

Procedure:

-

Load the crude patchouli oil into the distillation pot.

-

Set the desired operating parameters, including pressure (e.g., 10 mmHg), reflux ratio (e.g., 20:1), and band rotation speed.

-

Initiate the distillation process.

-

Collect fractions based on temperature cuts. For example, fractions can be collected at temperature ranges of 249-254°C, 254-259°C, 259-264°C, 264-269°C, and 269-274°C.[1]

-

The fraction containing the highest concentration of α-guaiene is identified through GC-MS analysis.

-

3.1.3. Molecular Distillation

Molecular distillation is a short-path distillation technique performed under high vacuum. It is suitable for separating thermally sensitive compounds with high molecular weights.

-

Apparatus: A molecular distillation unit consisting of a heated surface, a condenser, and a high-vacuum system.

-

Procedure:

-

Introduce the crude patchouli oil into the molecular distillation system.

-

The oil is spread as a thin film on a heated surface under a high vacuum.

-

The more volatile components, including α-guaiene, evaporate and travel a short distance to a cooled condenser surface, where they are collected as the distillate.

-

Less volatile components are collected as the residue.

-

A two-stage molecular distillation process can be employed to further enrich the α-guaiene content.[2]

-

Quantitative Data

The efficiency of each isolation method can be evaluated based on the purity and yield of the obtained α-guaiene. The following tables summarize the quantitative data reported in various studies.

Table 1: Purity of α-Guaiene from Different Isolation Methods

| Isolation Method | Purity of α-Guaiene (%) | Reference |

| Molecular Distillation (Second-stage distillate) | 23.53 | [2] |

| Molecular Distillation (Second-stage residue) | 33.15 | [2] |

| Spinning Band Distillation | 31.05 | [1] |

| Modified Spinning Band Distillation | 38.8 | [1] |

Table 2: Composition of Crude and Distillate Fractions of Patchouli Oil from Molecular Distillation

| Compound | Crude Patchouli Oil (%) | Distillate Fraction (%) |

| Patchouli alcohol | 34.77 | - |

| Δ-guaiene | 17.37 | 18.80 |

| α-guaiene | 16.84 | 23.53 |

Data adapted from Widyasanti et al.[2]

Experimental Workflow

The overall workflow for the isolation and characterization of α-guaiene from patchouli oil can be summarized as follows:

Conclusion

The isolation of α-guaiene from patchouli oil is a well-established process, with various distillation techniques offering different levels of purity and yield. While the historical discovery of α-guaiene was in guaiac wood oil, its consistent presence in high concentrations in patchouli oil has made it a key target for isolation and further research. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of isolation techniques can lead to higher purity α-guaiene, facilitating more in-depth studies of its biological activities and potential therapeutic applications.

References

α-Guaiene: A Comprehensive Technical Guide to its Natural Sources Beyond Pogostemon cablin

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a sesquiterpene of significant interest for its aromatic and potential therapeutic properties, is most famously associated with patchouli oil, derived from Pogostemon cablin. However, a diverse array of other botanical sources presents a rich and varied palette for the isolation and study of this compound. This technical guide provides an in-depth exploration of alternative natural sources of α-guaiene, presenting quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of α-Guaiene

While Pogostemon cablin is a well-established source, several other plant species are notable for their α-guaiene content. The concentration of α-guaiene can vary significantly based on the plant's geographical origin, harvest time, and the specific part of the plant utilized. Below is a summary of prominent natural sources.

Data Presentation: Quantitative Analysis of α-Guaiene in Various Natural Sources

The following table summarizes the quantitative data for α-guaiene content in the essential oils of various plants, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

| Botanical Name | Common Name | Plant Part Used | α-Guaiene Content (%) | Reference |

| Bulnesia sarmientoi | Guaiacwood, Palo Santo | Wood | 0.31 | [1] |

| Aquilaria malaccensis | Agarwood | Resin-infused wood | 24.68 | [2] |

| Aquilaria crassna | Agarwood | Cell Cultures (treated) | 13.0 (of volatile sesquiterpenes) | [1] |

| Valeriana jatamansi | Indian Valerian, Muskbala | Roots/Rhizomes | 0.7 - 2.3 | [3][4][5] |

| Valeriana jatamansi | Indian Valerian, Muskbala | Roots/Rhizomes | up to 5.5 | [6][7] |

| Valeriana jatamansi | Indian Valerian, Muskbala | Roots/Rhizomes | up to 13.3 | [8] |

| Eucalyptus species | Eucalyptus | Leaves | 0.1 - 6.3 | [9][10] |

| Humulus lupulus | Hops | Cones | Present, but quantitative data varies significantly with cultivar and processing. | [11] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of α-guaiene from botanical sources.

Extraction of Essential Oils

2.1.1. Steam Distillation (for wood sources like Bulnesia sarmientoi)

This method is suitable for extracting essential oils from solid materials such as wood chips or sawdust.

-

Apparatus: Steam generator, distillation flask, condenser, and a collection vessel (e.g., Florentine flask or separatory funnel).

-

Procedure:

-

The wood of Bulnesia sarmientoi is chipped or ground into a coarse powder to increase the surface area for efficient extraction.[1]

-

The plant material is packed into the distillation flask.

-

Steam is introduced from a separate steam generator, passing through the plant material.

-

The steam ruptures the oil-containing glands of the plant material, releasing the volatile α-guaiene and other essential oil components.

-

The mixture of steam and volatile oils is then passed through a condenser, which cools the vapor back into a liquid state.

-

The condensate is collected in a vessel where the essential oil, being immiscible with water, separates and can be collected.

-

2.1.2. Hydrodistillation (for roots and rhizomes like Valeriana jatamansi)

In this method, the plant material is in direct contact with boiling water.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, and condenser.

-

Procedure:

-

The fresh or dried roots and rhizomes of Valeriana jatamansi are ground into a coarse powder.[12]

-

The powdered plant material is placed in a round-bottom flask with a sufficient amount of water.

-

The flask is heated to boil the water, and the resulting steam passes through the plant material, carrying the volatile components.

-

The steam and essential oil vapor mixture is then cooled by a condenser.

-

The condensed liquid flows into a graduated collection tube of the Clevenger apparatus, where the oil and water separate based on their density. The oil can then be collected.

-

Quantification of α-Guaiene by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard analytical technique for identifying and quantifying the components of essential oils.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating sesquiterpenes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 3°C/minute to 240°C.

-

Final hold: Maintain 240°C for 5 minutes.

-

-

Injector and Detector Temperatures:

-

Injector: 250°C

-

MS Transfer Line: 280°C

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Identification: The identification of α-guaiene is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries such as NIST and Wiley.

-

Quantification: The percentage of α-guaiene in the essential oil is calculated from the GC peak areas without the use of a correction factor. An internal standard can be used for more precise quantification.

Biosynthesis of α-Guaiene

α-Guaiene, like all sesquiterpenes, is synthesized in plants through the mevalonate (B85504) (MVA) pathway.[13] The key precursor molecule is farnesyl diphosphate (B83284) (FPP), which is formed from the condensation of three isoprene (B109036) units.

Signaling Pathway: From Acetyl-CoA to α-Guaiene

The following diagram illustrates the major steps in the biosynthesis of α-guaiene, starting from acetyl-CoA.

Conclusion

This technical guide has detailed a range of natural sources for α-guaiene beyond the commonly cited Pogostemon cablin. The provided quantitative data highlights the variability of α-guaiene content across different species and even within the same species under different conditions. The experimental protocols for extraction and GC-MS analysis offer a standardized approach for researchers to isolate and quantify this valuable sesquiterpene. Furthermore, the visualization of the biosynthetic pathway provides a clear overview of the metabolic route to α-guaiene production in plants. This comprehensive resource is intended to facilitate further research into the pharmacological properties and potential applications of α-guaiene, encouraging the exploration of a wider variety of natural sources.

References

- 1. Buy this compound | 3691-12-1 [smolecule.com]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Diversity of Essential Oil of Valeriana jatamansi from Different Altitudes of Himalaya and Distillation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. Hops - Wikipedia [en.wikipedia.org]

- 12. Antioxidant Activity of Essential Oil and Extracts of Valeriana jatamansi Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of α-Guaiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene (α-Guaiene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C15H24.[1] It is a significant constituent of various plant essential oils, notably guaiac (B1164896) wood oil (from Bulnesia sarmientoi), patchouli oil (Pogostemon cablin), and agarwood.[2][3][4] Characterized by its pleasant, woody, and spicy aroma, α-Guaiene is valued in the fragrance and flavor industries.[5][6] Beyond its sensory properties, recent research has highlighted its potential pharmacological activities, including antifungal, anti-inflammatory, antioxidant, and anticancer properties, making it a compound of interest for drug development.[2][3][7] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation and analysis, and insights into its biological activities.

Physical and Chemical Properties

α-Guaiene is a colorless to pale yellow liquid under standard conditions.[4][5] It is hydrophobic, soluble in organic solvents like alcohol and chloroform, but has very low solubility in water.[8][9]

Quantitative Physical Data

The key physical properties of α-Guaiene are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 204.35 g/mol | [7][10][11] |

| Boiling Point | 281.0 to 282.0 °C (at 760 mmHg) | [1][8][12] |

| Density | 0.897 to 0.903 g/cm³ (at 25 °C) | [7][8] |

| Specific Gravity | 0.89700 to 0.90300 (at 25 °C) | [6][8] |

| Refractive Index | 1.49300 to 1.49900 (at 20 °C) | [8] |

| Flash Point | ~111.1 °C (232.0 °F, TCC) | [7][8] |

| Vapor Pressure | 0.006 mmHg (at 25 °C, est.) | [8] |

| Water Solubility | ~0.021 mg/L (at 25 °C, est.) | [8][12] |

| logP (o/w) | 6.602 (est.) | [8][12] |

| Optical Rotation | [α]¹⁹D -64.5° (c=3.6 in dioxane) | [13] |

Chemical Identity and Stability

| Identifier | Value | Source(s) |

| CAS Number | 3691-12-1 | [7][9][10] |

| Molecular Formula | C15H24 | [1][7][10] |

| IUPAC Name | (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene | [14] |

| InChI Key | ADIDQIZBYUABQK-RWMBFGLXSA-N | [2][9][15] |

| SMILES | C[C@@H]1C2=C(CC1)--INVALID-LINK--C(C)=C">C@HC | [9][15] |

Chemical Reactivity and Stability: As a sesquiterpene, α-Guaiene's reactivity is primarily defined by its double bonds, making it susceptible to oxidation and polymerization.[5] A notable reaction is its aerial oxidation, which can form rotundone (B192289), a potent aroma compound with a peppery scent.[2] Due to its susceptibility to oxidation, α-Guaiene should be stored under cold conditions (e.g., -20°C) to ensure long-term stability, which is reported to be at least two years under proper storage.[7][9]

Spectroscopic Data

The identification and quantification of α-Guaiene are predominantly achieved through chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for analyzing α-Guaiene.[2] The compound is identified based on its retention time and its characteristic mass spectrum generated by electron ionization (EI). The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 204.[2] The NIST WebBook and other databases contain reference mass spectra for α-Guaiene, with major fragmentation peaks that aid in its definitive identification.[10][14]

Kovats Retention Index

The Kovats Retention Index (RI) is a critical parameter for identifying α-Guaiene in complex mixtures like essential oils.

| Column Type | Retention Index (RI) Value | Source(s) |

| Standard Non-Polar (e.g., DB-5) | 1436 - 1455 | [11][14] |

| Standard Polar (e.g., Carbowax) | 1583 - 1652 | [11][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H-NMR and ¹³C-NMR) is used for the structural elucidation of α-Guaiene and its derivatives.[16] Although detailed spectral data is highly dependent on the solvent and instrument, general features include signals corresponding to its methyl groups, olefinic protons, and the complex aliphatic ring system.[16]

Experimental Protocols

Isolation of α-Guaiene from Patchouli Oil

α-Guaiene can be isolated from natural sources like patchouli oil, where it is a major component, using vacuum fractional distillation.[6][17]

Methodology:

-

Initial Setup: Crude patchouli oil is placed in a distillation flask connected to a fractionating column (e.g., a spinning band distillation column for higher efficiency).[17] The system is connected to a vacuum pump to reduce the boiling point and prevent thermal degradation.

-

Vacuum Distillation: The pressure is reduced to approximately 5-15 mmHg.[6] The oil is heated gradually.

-

Fraction Collection: Fractions are collected at different temperature ranges. α-Guaiene, being more volatile than other components like patchouli alcohol, typically distills at lower temperatures. A fraction collected between 249°C and 254°C (at atmospheric pressure, with boiling point adjusted for vacuum) is often enriched with α-Guaiene.[17][18]

-

Purity Analysis: The purity of the collected fraction is assessed using GC-MS. The process can be optimized by adjusting the reflux ratio (e.g., 20:1 or 24:1) to enhance separation efficiency.[6][17]

-

Further Purification: If higher purity is required, repeated distillations or preparative chromatography may be employed.[19]

Biosynthesis of α-Guaiene

The biosynthesis of α-Guaiene in plants and engineered microorganisms starts from the common C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[2] The key step is a complex cyclization reaction catalyzed by a specific sesquiterpene synthase, α-guaiene synthase.[2][20]

Methodology (Enzymatic Synthesis):

-

Enzyme Source: α-guaiene synthase can be obtained from natural sources (e.g., Aquilaria cell cultures) or, more commonly, from a recombinant microorganism (like E. coli or yeast) engineered to express the synthase gene.[19][20]

-

Precursor: The substrate, farnesyl pyrophosphate (FPP), is added to a reaction buffer.

-

Enzymatic Reaction: The purified α-guaiene synthase is introduced into the buffer containing FPP and necessary cofactors (typically Mg²⁺). The reaction is incubated at an optimal temperature (e.g., 20-30°C) for a set period.

-

Product Extraction: The reaction is stopped, and the synthesized α-Guaiene, being hydrophobic, is extracted from the aqueous buffer using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted organic layer is then analyzed by GC-MS to confirm the production of α-Guaiene and identify any other sesquiterpene byproducts.

References

- 1. Guaiene - Wikipedia [en.wikipedia.org]

- 2. This compound | 3691-12-1 | Benchchem [benchchem.com]

- 3. Buy this compound | 3691-12-1 [smolecule.com]

- 4. This compound | 3691-12-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. CAS 3691-12-1: α-Guaiene | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 3691-12-1 | DAA69112 | Biosynth [biosynth.com]

- 8. This compound, 3691-12-1 [thegoodscentscompany.com]

- 9. caymanchem.com [caymanchem.com]

- 10. α-Guaiene [webbook.nist.gov]

- 11. scent.vn [scent.vn]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0036003) [hmdb.ca]

- 13. Showing Compound this compound (FDB014813) - FooDB [foodb.ca]

- 14. This compound | C15H24 | CID 5317844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CAS 3691-12-1 | Cayman Chemical | Biomol.com [biomol.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound isolated from patchouli oil... | F1000Research [f1000research.com]

- 18. This compound isolated from patchouli oil exhibits antifungal activity against four pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EP3495489A1 - Production of guaiene and rotundone - Google Patents [patents.google.com]

- 20. WO2019110299A1 - Production of guaiene and rotundone - Google Patents [patents.google.com]

An In-depth Technical Guide to α-Guaiene (CAS 3691-12-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a naturally occurring sesquiterpene hydrocarbon with the CAS number 3691-12-1, is a constituent of various essential oils, notably from guaiac (B1164896) wood, patchouli, and agarwood. Characterized by its woody and spicy aroma, this bicyclic sesquiterpene has garnered significant interest in the scientific community for its diverse biological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antifungal agent. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and relevant experimental protocols for α-guaiene, intended to serve as a resource for researchers and professionals in drug development.

Chemical and Physical Properties

α-Guaiene is a hydrophobic, colorless to pale yellow liquid with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2][3] Its chemical structure is characterized by a bicyclic azulene (B44059) core.[4]

| Property | Value | Reference(s) |

| CAS Number | 3691-12-1 | [2][3] |

| Molecular Formula | C₁₅H₂₄ | [2][3] |

| Molecular Weight | 204.35 g/mol | [2][3] |

| IUPAC Name | (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene | [1] |

| Appearance | Colorless to pale yellow oil | [5] |

| Odor | Woody, spicy, slightly smoky | [5] |

| Boiling Point | 281.1 °C | [2] |

| Density | 0.9 g/cm³ | [2] |

| Flash Point | 111.2 °C | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [6] |

| Storage | Store at <-15°C | [2] |

Biological Activities and Mechanisms of Action

α-Guaiene has demonstrated a range of biological activities, with its anti-cancer, anti-inflammatory, and antifungal properties being the most prominent.

Anticancer Activity

α-Guaiene has been investigated for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.[3] The primary mechanism of its anticancer action is believed to be the induction of apoptosis, or programmed cell death.[3] While specific IC50 values for α-guaiene against a wide range of cancer cell lines are not extensively documented in publicly available literature, it is suggested to act as an inhibitor of protein kinases, which are crucial enzymes in cellular processes like cell division and differentiation.[3] This inhibition is thought to disrupt multiple signaling pathways involved in cancer development and progression.[3]

The induction of apoptosis by many natural compounds, including other terpenes, often involves the activation of a cascade of enzymes called caspases. A plausible pathway for α-guaiene-induced apoptosis is the intrinsic or mitochondrial pathway, which is a common mechanism for sesquiterpenes.

Anti-inflammatory Activity

Studies on terpenes, including guaiene, have indicated anti-inflammatory effects. α-Guaiene has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell cultures. This suggests a potential mechanism involving the modulation of inflammatory pathways. The NF-κB (nuclear factor kappa B) signaling pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

A likely mechanism for the anti-inflammatory action of α-guaiene involves the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators.

Antifungal Activity

α-Guaiene has demonstrated notable antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) have been determined for several species.

| Fungal Species | MIC (%) | MFC (%) | Reference(s) |

| Candida albicans | 45 | 50 | [7] |

| Aspergillus niger | 55 | 60 | [7] |

| Microsporum gypseum | 50 | 60 | [7] |

| Trichophyton mentagrophytes | 95 | 100 | [7] |

Biosynthesis

α-Guaiene is a sesquiterpene, meaning it is synthesized from three isoprene (B109036) units. The biosynthesis of α-guaiene proceeds through the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the direct precursor.

References

- 1. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alpha-Guaiene | 3691-12-1 | DAA69112 | Biosynth [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of α-Guaiene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Guaiene, a sesquiterpene of significant interest for the fragrance, flavor, and pharmaceutical industries, is a naturally occurring bicyclic hydrocarbon found in a variety of plants. Its characteristic woody and sweet aroma makes it a valuable ingredient in perfumery, while emerging research points towards its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthesis of α-guaiene in plants, detailing the metabolic pathways, key enzymatic players, regulatory mechanisms, and experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this important natural product.

The Core Biosynthetic Pathway of α-Guaiene

The biosynthesis of α-guaiene in plants originates from the central isoprenoid pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to construct the immediate precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP). The final and committing step in α-guaiene biosynthesis is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPS).

Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants employ two distinct pathways for the synthesis of IPP and DMAPP, segregated in different cellular compartments.

-

The Mevalonate (MVA) Pathway: Located in the cytosol and endoplasmic reticulum, the MVA pathway is the primary source of FPP for sesquiterpene biosynthesis.[1][2][3] It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation reaction yield IPP, which can be isomerized to DMAPP.

-

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids.[1][4] It utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. While the MEP pathway is generally associated with other classes of terpenes, some crosstalk and exchange of intermediates with the MVA pathway can occur.[4]

The C15 molecule, farnesyl pyrophosphate (FPP), is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS).[3][5]

The Key Enzyme: α-Guaiene Synthase

The cyclization of the linear FPP molecule into the bicyclic structure of α-guaiene is catalyzed by the enzyme α-guaiene synthase (EC 4.2.3.87) .[6] This enzyme belongs to the larger family of terpene synthases (TPS), which are known for their ability to generate a vast diversity of cyclic and acyclic terpene skeletons from a limited number of prenyl pyrophosphate precursors.

Several α-guaiene synthases have been identified and characterized from various plant species. For instance, a variant of the VviTPS24 enzyme from Vitis vinifera, termed VviGuaS, has been shown to produce α-guaiene from FPP.[6] In Aquilaria species, which are known for producing agarwood rich in sesquiterpenes, several δ-guaiene synthases have been characterized that also produce α-guaiene as a minor product.[7]

The reaction mechanism of α-guaiene synthase involves the initial ionization of FPP to form a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements within the enzyme's active site, ultimately leading to the formation of the specific guaiene (B7798472) skeleton and the release of pyrophosphate.

Regulatory Mechanisms of α-Guaiene Biosynthesis

The production of α-guaiene in plants is tightly regulated in response to developmental cues and environmental stimuli, particularly biotic and abiotic stress. The jasmonate signaling pathway plays a central role in this regulation.

The Jasmonate Signaling Pathway

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that act as key signaling molecules in plant defense responses.[4][8] The perception of JA or MeJA triggers a signaling cascade that leads to the transcriptional activation of defense-related genes, including those encoding for terpene synthases.

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[5][9] In the absence of JA, repressor proteins known as Jasmonate-ZIM domain (JAZ) proteins bind to and inhibit the activity of transcription factors, such as MYC2.[10][11][12] Upon stress or JA accumulation, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[5][9] The degradation of JAZ repressors releases MYC2, a basic helix-loop-helix (bHLH) transcription factor, which can then activate the expression of target genes, including sesquiterpene synthase genes like α-guaiene synthase, by binding to specific cis-regulatory elements in their promoters.[10][11][12][13][14]

Quantitative Data

The following tables summarize quantitative data related to the biosynthesis of α-guaiene from published studies.

Table 1: Kinetic Parameters of a Sesquiterpene Synthase Producing α-Guaiene

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | α-Guaiene (% of product) | Reference |

| δ-guaiene synthase (AcC2) | Aquilaria crassna | FPP | 2.71 | 4.99 x 10-3 | 18.1 | [7][14] |

Note: Data is for a δ-guaiene synthase that produces α-guaiene as a significant product. Kinetic parameters for a dedicated α-guaiene synthase are not widely available.

Table 2: α-Guaiene Production in Aquilaria sinensis Cell Suspension Culture in Response to Methyl Jasmonate (MeJA)

| Treatment | α-Guaiene Production (µg/g fresh weight) | Reference |

| Control (no MeJA) | Not detected | |

| 100 µM MeJA | Present (quantification not specified) |

Note: While the presence of α-guaiene was confirmed upon MeJA treatment, specific quantitative values from this particular study were not provided. The study did indicate a significant induction of sesquiterpenoid production.

Experimental Protocols

Heterologous Expression and Purification of α-Guaiene Synthase in E. coli

This protocol describes the general steps for producing a recombinant plant α-guaiene synthase in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

- The coding sequence of the putative α-guaiene synthase gene is amplified from plant cDNA.

- The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+), which often includes a polyhistidine (His)-tag for affinity purification.

2. Transformation and Expression:

- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[5]

- A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic.

- The starter culture is used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

- Cells are lysed by sonication or using a French press.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with a wash buffer containing a low concentration of imidazole.

- The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole.

- The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for α-Guaiene Synthase Activity

This protocol outlines a method to determine the enzymatic activity of a purified α-guaiene synthase.

1. Reaction Setup:

- The standard assay is performed in a glass vial with a Teflon-lined cap.

- A typical reaction mixture (e.g., 500 µL) contains:

- Assay buffer (e.g., 25 mM HEPES, pH 7.2)

- Divalent cation cofactor (e.g., 10 mM MgCl2)

- Dithiothreitol (DTT) (e.g., 1 mM)

- Purified α-guaiene synthase (in the nM to low µM range)

- Substrate: Farnesyl pyrophosphate (FPP) (e.g., 10-50 µM)

2. Reaction Incubation:

- The reaction is initiated by the addition of FPP.

- The mixture is overlaid with a layer of a water-immiscible organic solvent (e.g., n-hexane or pentane) to trap the volatile terpene products.

- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

3. Product Extraction and Analysis:

- The reaction is stopped, often by vortexing to ensure complete extraction of the products into the organic layer.

- The organic layer is carefully collected and can be dried over anhydrous Na2SO4.

- The sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[11]

4. GC-MS Analysis:

- An aliquot of the organic extract is injected into the GC-MS system.

- A non-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for the separation of sesquiterpenes.

- The oven temperature program is optimized to separate α-guaiene from other potential sesquiterpene products and contaminants. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a few minutes.

- The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a range of m/z 40-400.

- The identification of α-guaiene is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

- Quantification can be performed by integrating the peak area of the α-guaiene and comparing it to a calibration curve generated with the authentic standard.

Subcellular Localization

The biosynthesis of α-guaiene is a compartmentalized process within the plant cell.

-

IPP and DMAPP Synthesis: As mentioned, the MVA pathway enzymes are located in the cytosol and endoplasmic reticulum, while the MEP pathway enzymes are in the plastids.[1][2][3]

-

FPP Synthesis: Farnesyl pyrophosphate synthase (FPPS) is predominantly found in the cytoplasm, which aligns with its role in providing the precursor for cytosolic sesquiterpene biosynthesis.[9] However, some studies have also reported the presence of FPPS in other compartments like chloroplasts and mitochondria, suggesting a more complex distribution and potential for isoprenoid exchange between organelles.[1][4]

-

α-Guaiene Synthesis: Sesquiterpene synthases, including α-guaiene synthase, are typically cytosolic enzymes. This localization is consistent with the cytosolic origin of their substrate, FPP, from the MVA pathway.

Conclusion

The biosynthesis of α-guaiene in plants is a well-orchestrated process that begins with fundamental carbon metabolism and culminates in the intricate cyclization of farnesyl pyrophosphate. The MVA pathway serves as the primary source of precursors, and the reaction is catalyzed by a specific α-guaiene synthase. The production of this valuable sesquiterpene is under the tight control of the jasmonate signaling pathway, highlighting its role in plant defense. The methodologies outlined in this guide provide a framework for the heterologous production, purification, and characterization of α-guaiene synthases, as well as the analysis of their products. A deeper understanding of this biosynthetic pathway opens avenues for metabolic engineering approaches to enhance the production of α-guaiene in both plants and microbial systems, thereby ensuring a sustainable supply for various industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Genome-Wide Identification and Expression Profile of Farnesyl Pyrophosphate Synthase (FPS) Gene Family in Euphorbia Hirta L. [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Localization of farnesyl diphosphate synthase in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous protein expression in E. coli [protocols.io]

- 6. ifsc.usp.br [ifsc.usp.br]

- 7. Functional analysis of Pogostemon cablin farnesyl pyrophosphate synthase gene and its binding transcription factor PcWRKY44 in regulating biosynthesis of patchouli alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cropj.com [cropj.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

The Stereochemistry of α-Guaiene and its Isomers: A Technical Guide

This guide provides a comprehensive overview of the stereochemistry of α-guaiene and its primary isomers, intended for researchers, scientists, and professionals in the field of drug development. It covers the structural intricacies, physicochemical properties, and relevant experimental methodologies.

Introduction to Guaienes

Guaienes are a group of naturally occurring sesquiterpenes, which are organic compounds with the molecular formula C15H24.[1] These compounds are found in a variety of plants and are significant components of several essential oils, notably guaiac (B1164896) wood oil and patchouli oil.[2] They are recognized for their characteristic earthy and spicy aromas and are utilized in the fragrance and flavoring industries.[1] The core chemical structure of guaienes is a bicyclic system composed of a five-membered and a seven-membered ring. The variations in the position of double bonds and the stereochemistry at chiral centers give rise to different isomers.

Stereochemistry of α-Guaiene

α-Guaiene is one of the most common isomers in this series. Its structure is characterized by a bicyclo[5.3.0]decane skeleton. The precise three-dimensional arrangement of atoms is crucial to its chemical and biological properties.

The absolute stereochemical configuration of the naturally occurring α-guaiene is (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene.[3][4] This configuration defines the spatial orientation of the substituents at the three chiral centers of the molecule.

Key Isomers of α-Guaiene

Besides α-guaiene, other notable isomers include β-guaiene and δ-guaiene. These isomers share the same molecular formula but differ in the arrangement of their atoms, particularly the location of double bonds within the bicyclic structure.[3]

-

β-Guaiene: In this isomer, the isopropenyl group is replaced by an isopropylidene group, and the double bond within the seven-membered ring is shifted. Its systematic name is (1S,4S)-1,4-dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene.[1]

-

δ-Guaiene: This isomer features a different placement of the double bond within the bicyclic system. Its systematic name is (3S,3aS,5R)-3,8-dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene.[1] The co-occurrence of α-guaiene and δ-guaiene is common in many essential oils, reflecting their shared biosynthetic origins.[3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of α-guaiene and its isomers.

| Property | α-Guaiene | β-Guaiene | δ-Guaiene |

| Molecular Formula | C15H24[1] | C15H24[1] | C15H24[1] |

| Molar Mass | 204.357 g·mol−1[1] | 204.357 g·mol−1[1] | 204.357 g·mol−1[1] |

| CAS Number | 3691-12-1[1] | 88-84-6[1] | 3691-11-0[1] |

| Boiling Point | 281-282 °C[5] | Not available | Not available |

| Specific Gravity | 0.897-0.903[5] | 0.912-0.918 @ 25°C[6] | Not available |

| Refractive Index | Not available | 1.503-1.509 @ 20°C[6] | Not available |

| Flash Point | 78.33 °C (est.)[7] | 110.00 °C[6] | Not available |

| Kovats Retention Index (Standard non-polar) | 1418 - 1480[4] | Not available | Not available |

Experimental Protocols

Isolation of α-Guaiene from Patchouli Oil

A common method for isolating α-guaiene from natural sources like patchouli oil is vacuum fractional distillation.[8]

Objective: To enrich the α-guaiene content from crude patchouli oil.

Methodology:

-

Apparatus: A vacuum fractional distillation setup is used.

-

Procedure: The process is optimized using Response Surface Methodology (RSM) by varying parameters such as feed volume, reflux ratio, and applied pressure.[8]

-

Optimal Conditions: One study found the optimal conditions to be a feed volume of 75 mL, a reflux ratio of 24:1, and an applied run pressure of 14.80 mmHg to achieve a 44.70% purity of α-guaiene in the first distillate fraction.[8]

-

Analysis: The resulting fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of α-guaiene.[8]

Characterization and Stereochemical Determination

The structural elucidation and determination of the absolute configuration of guaiene (B7798472) sesquiterpenoids involve a combination of spectroscopic and computational methods.[9]

Methodology:

-

Spectroscopic Analysis:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments are conducted to determine the connectivity and relative stereochemistry of the molecule.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[10]

-

Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with theoretically calculated spectra to determine the absolute configuration of chiral centers.[9]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[9][10]

-

Quantum-Chemical Calculations: Theoretical calculations are employed to predict stable conformations and to calculate NMR and ECD spectra for comparison with experimental data.[9]

-

Mosher's Method: This chemical derivatization technique can be used to determine the absolute configuration of secondary alcohols, which may be present in oxidized derivatives of guaienes.[9]

Biosynthesis of Guaiene Sesquiterpenes

The biosynthesis of guaiene-type sesquiterpenes begins with the common C15 precursor, farnesyl diphosphate (B83284) (FPP).[3] The process involves a series of enzymatic cyclization reactions catalyzed by terpene synthases (TPSs).[12]

The initial step is the C1-to-C10 cyclization of FPP to form a macrocyclic germacrene-like intermediate.[12][13] This is followed by a second cyclization between C2 and C6 to generate the characteristic bicyclic guaiene skeleton.[12] Different terpene synthases can produce different guaiene isomers as their major products. For instance, δ-guaiene synthases have been identified that primarily produce δ-guaiene, with α-guaiene and α-humulene as minor products.[12][13]

References

- 1. Guaiene - Wikipedia [en.wikipedia.org]

- 2. Buy alpha-Guaiene | 3691-12-1 [smolecule.com]

- 3. This compound | 3691-12-1 | Benchchem [benchchem.com]

- 4. This compound | C15H24 | CID 5317844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guaiene, 88-84-6 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characteristic guaiane sesquiterpenes from Daphne penicillata and ECD/NMR-based assignment of C-1 configuration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cloning and Characterization of δ-Guaiene Synthase Genes Encoding a Sesquiterpene Cyclase from Aquilaria microcarpa Cell Cultures [scirp.org]

alpha-Guaiene role as a plant metabolite

An In-depth Technical Guide to α-Guaiene as a Plant Metabolite

Abstract

α-Guaiene is a naturally occurring bicyclic sesquiterpene (C₁₅H₂₄) found as a significant constituent of the essential oils of various aromatic plants, most notably patchouli (Pogostemon cablin) and guaiac (B1164896) wood (Bulnesia sarmientoi).[1][2] As a plant metabolite, it plays a crucial role in the plant's defense mechanisms, particularly as an antioxidant and an antifungal agent.[3][4] Its biosynthesis primarily follows the mevalonate (B85504) (MVA) pathway, culminating in the cyclization of farnesyl pyrophosphate.[2][3] Beyond its physiological functions in plants, α-guaiene is of significant interest to the fragrance, flavor, and pharmaceutical industries due to its characteristic woody aroma and diverse bioactive properties, including antimicrobial, anti-inflammatory, and potential antitumor activities.[1][5][6] This technical guide provides a comprehensive overview of the biosynthesis of α-guaiene, its physiological roles, quantitative data on its occurrence and efficacy, and detailed experimental protocols for its isolation, analysis, and functional characterization.

Biosynthesis of α-Guaiene

α-Guaiene belongs to the large class of sesquiterpenoids, which are synthesized from three five-carbon isoprene (B109036) units.[2] The biosynthesis is deeply integrated within the plant's terpenoid metabolism network.

Pathway Overview: The production of α-guaiene originates from the cytosolic Mevalonate (MVA) pathway, which produces the C₅ precursor isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][3] These units are condensed to form the C₁₅ precursor, farnesyl pyrophosphate (FPP). FPP serves as the direct substrate for a class of enzymes known as sesquiterpene synthases.[2]

Specifically, an α-guaiene synthase catalyzes the complex intramolecular cyclization of the linear FPP molecule to form the characteristic bicyclic guaiane (B1240927) skeleton.[2][7] This process is a rate-limiting step in the biosynthesis pathway.[7] It is important to note that different guaiene (B7798472) synthases exist, with some producing δ-guaiene as the major product and α-guaiene as a minor one.[8][9]

Furthermore, α-guaiene can act as a precursor for other important natural compounds. For instance, the potent aroma compound rotundone, known for its peppery scent, can be formed from the aerial or enzymatic oxidation of α-guaiene.[2][10]

Physiological Role in Plants

α-Guaiene is a key secondary metabolite involved in the plant's interaction with its environment, primarily in defense against biotic and abiotic stresses.

2.1. Plant Defense and Stress Response The synthesis of α-guaiene is often induced as part of the plant's defense mechanism.[2] Its roles include:

-

Antioxidant Activity: In plants subjected to stress, such as weed interference, α-guaiene functions as an antioxidant.[3] Oxidative stress from high accumulation of reactive oxygen species (ROS) stimulates the plant's antioxidant defense system, which includes the production of phytochemicals like α-guaiene.[3]

-

Antifungal Properties: α-Guaiene has demonstrated significant antifungal activity against a range of pathogenic fungi, including Aspergillus niger, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes.[2][4][11] This suggests a direct role in protecting the plant from fungal infections.

-

Induced Defense: The production of α-guaiene can be triggered by external elicitors that mimic pathogen attacks, such as methyl jasmonate and yeast extracts.[2][9][12] This links its biosynthesis directly to the plant's inducible defense signaling pathways. Abiotic factors like drought stress have also been shown to increase its production.[2]

2.2. Ecological Interactions As a volatile sesquiterpene, α-guaiene is a major contributor to the characteristic aroma of plants like patchouli.[4] This aroma can play a role in mediating ecological interactions, such as repelling herbivores or attracting pollinators, although specific research on α-guaiene's role in these interactions is less detailed.

Quantitative Data

The concentration of α-guaiene varies significantly depending on the plant species, geographical origin, developmental stage, and specific tissue.[2]

Table 1: Concentration of α-Guaiene in Various Plant Sources

| Plant Species | Plant Part | Concentration (%) | Reference |

| Pogostemon cablin | Essential Oil | 11.0 - 16.0 | [4][13] |

| Pogostemon cablin | Leaves | 6.18 | [2][14] |

| Pogostemon cablin | Stems | 2.27 | [2][14] |

| Pogostemon paniculatus | Leaves (Essential Oil) | 10.67 | [15] |

Table 2: Antifungal Activity of α-Guaiene

| Fungal Pathogen | Minimum Inhibitory Conc. (MIC) | Minimum Fungicidal Conc. (MFC) | Reference |

| Candida albicans ATCC 7102 | 45% | 50% | [4][11][16] |

| Aspergillus niger | 55% | 60% | [4][11][16] |

| Microsporum gypseum ATCC 14683 | 50% | 60% | [4][11][16] |

| Trichophyton mentagrophytes ATCC 16404 | 95% | 100% | [4][11][16] |

| Note: Concentrations reported as percentages of the tested α-guaiene solution. |

Table 3: Antioxidant Activity Data

| Source Material | α-Guaiene Content (%) | Assay | Result (IC₅₀) | Reference |

| Pogostemon paniculatus Essential Oil | 10.67 | DPPH Radical Scavenging | 18.5 µg/mL | [15] |

Experimental Methodologies

4.1. Isolation and Purification Protocol: Vacuum Fractional Distillation

This method is used to separate components of essential oils based on differences in boiling points at reduced pressure, which prevents thermal degradation.

-

Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a heating mantle, a distillation flask, a fractionating column (e.g., 90 cm), a condenser, a collection flask, and a vacuum pump with a pressure gauge.

-

Sample Loading: Charge the distillation flask with crude patchouli oil (e.g., 75-125 mL).[3]

-

System Evacuation: Reduce the pressure in the system to the desired level (e.g., 5-15 mmHg).[3]

-

Heating: Gently heat the oil using the heating mantle to initiate boiling.

-

Fraction Collection: Set a high reflux ratio (e.g., 20:1 to 30:1) to ensure efficient separation.[3][4] Collect different fractions based on the temperature at the top of the column. The fraction containing α-guaiene is typically collected at a specific temperature range (e.g., 249°C - 254°C at atmospheric pressure, which will be lower under vacuum).[4] One study found the α-guaiene-enriched fraction in the first distillate.[3]

-

Analysis: Analyze the collected fractions using GC-MS to determine the purity of α-guaiene. An optimized process yielded a purity of 44.70%.[3]

4.2. Identification and Quantification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the essential oil or isolated fraction in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1%).

-

GC Conditions:

-

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample in split or splitless mode.

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 3-5°C/min.

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.[8]

-

Temperatures: Set ion source and transfer line temperatures to ~230°C and ~280°C, respectively.

-

-

Data Analysis: Identify α-guaiene by comparing its retention time and mass spectrum with that of an authentic standard or by matching its mass spectrum with a library database (e.g., NIST, Wiley). Quantify the compound based on its relative peak area compared to the total chromatogram area (area percent method).

4.3. Bioactivity Protocol: Antifungal Microdilution Assay (MIC/MFC Determination)

This method determines the lowest concentration of a substance that inhibits fungal growth (MIC) or kills the fungus (MFC).[4][11]

-

Fungal Inoculum Preparation: Culture the test fungi on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the purified α-guaiene fraction in a suitable broth medium (e.g., Sabouraud Dextrose Broth). The concentration range should be broad enough to determine the MIC.

-

Controls:

-

Inoculation: Add the prepared fungal inoculum to each well (except the medium sterility control).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungus.

-

MIC Determination: The MIC is the lowest concentration of α-guaiene at which no visible fungal growth is observed.

-

MFC Determination: Take an aliquot from the wells showing no growth (at and above the MIC) and subculture it onto fresh agar plates. Incubate the plates. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Broader Significance and Future Directions

The study of α-guaiene extends beyond plant physiology into several industrial and research fields.

-

Pharmacological Potential: Its demonstrated antifungal activity makes it a candidate for developing new natural fungicides.[4][11] Furthermore, preliminary studies suggest anti-inflammatory, antioxidant, and antitumor properties, indicating its potential in drug development.[5][6][12] Research into guaiazulene, a related azulene (B44059) derivative, has also shown promise against oral squamous cell carcinoma, suggesting a potential avenue of investigation for α-guaiene derivatives.[17]

-

Industrial Applications: α-Guaiene is a valuable ingredient in the fragrance and flavor industries, prized for its sweet, woody, and peppery notes.[1][7][18]

-

Metabolic Engineering: Understanding the biosynthetic pathway and its regulation opens up possibilities for metabolic engineering. Identifying and engineering more efficient α-guaiene synthases could lead to increased titers of α-guaiene in microbial or plant-based production systems, providing a sustainable alternative to extraction from rare plant sources.[7]

Future research should focus on elucidating the specific molecular targets of α-guaiene's antifungal and anti-inflammatory actions, investigating its synergistic effects with other phytochemicals, and further exploring its potential as a scaffold for novel therapeutic agents.

References

- 1. Guaiene - Wikipedia [en.wikipedia.org]

- 2. alpha-Guaiene | 3691-12-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound isolated from patchouli oil... | F1000Research [f1000research.com]

- 5. CAS 3691-12-1: α-Guaiene | CymitQuimica [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. NL2031120B1 - Engineered this compound synthases - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound isolated from patchouli oil exhibits antifungal activity against four pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy this compound | 3691-12-1 [smolecule.com]

- 13. This compound isolated from patchouli oil exhibits antifungal activity against four pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. Chemical constituents, antioxidant and antimocrobial activity of essential oil of Pogostemon paniculatus (Willd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antitumor Effects and Tumor-specificity of Guaiazulene-3-Carboxylate Derivatives Against Oral Squamous Cell Carcinoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, 3691-12-1 [thegoodscentscompany.com]

An In-depth Technical Guide to the Identification of α-Guaiene in Essential Oil Mixtures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of α-Guaiene, a sesquiterpene found in various essential oils. The protocols and data presented are intended to support researchers in the fields of natural product chemistry, quality control, and drug development.

Introduction to α-Guaiene

Alpha-guaiene (α-Guaiene) is a naturally occurring sesquiterpene hydrocarbon with a characteristic woody aroma.[1] It is a significant constituent of several commercially important essential oils, including those from patchouli (Pogostemon cablin) and guaiac (B1164896) wood (Bulnesia sarmientoi).[2][3] As a volatile oil component and a plant metabolite, the accurate identification and quantification of α-guaiene are crucial for the quality assessment and standardization of essential oils and derived products.[4]

Analytical Methodologies for the Identification of α-Guaiene

The identification of α-guaiene in complex essential oil mixtures primarily relies on chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and definitive method. Other techniques such as liquid chromatography-mass spectrometry (LC-MS) and near-infrared (NIR) spectroscopy have also been employed.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils due to its high separation efficiency and sensitive detection.[6] The identification of α-guaiene is achieved by comparing its mass spectrum and retention index with those of a reference standard or with data from established spectral libraries.

Experimental Protocol: GC-MS Analysis of α-Guaiene

This protocol outlines a general procedure for the identification and quantification of α-guaiene in an essential oil sample.

1. Sample Preparation:

-

Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, chloroform, or methylene (B1212753) chloride) to a concentration of approximately 0.1 g/mL.[7][8]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar.[9]

-

Mass Spectrometer: Agilent 5973N or similar.[9]

-

Capillary Column: A non-polar column such as a ZB-5MS (5% phenyl, 95% methyl siloxane) or DB-5 is typically used. A common dimension is 30-60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[7][9]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

-

Injector Temperature: 250 °C.[9]

-

Oven Temperature Program:

-

Initial temperature: 60-70 °C, hold for 3 minutes.

-

Ramp 1: Increase to 100 °C at 5 °C/min, hold for 1 minute.

-

Ramp 2: Increase to 246 °C at 120 °C/min, hold for 3 minutes.[10]

-

Note: The temperature program should be optimized based on the specific column and instrument used to achieve good separation of sesquiterpenes.

-

-

Mass Spectrometer Conditions:

3. Data Analysis:

-

Identification: The identification of α-guaiene is confirmed by comparing the obtained mass spectrum with reference spectra from libraries such as NIST or Wiley. The Kovats retention index (RI) should also be calculated and compared with literature values. The standard non-polar Kovats RI for α-guaiene is approximately 1436-1455.[4][11]

-

Quantification: For quantitative analysis, a calibration curve can be prepared using a certified reference standard of α-guaiene. The peak area of α-guaiene in the sample chromatogram is then used to determine its concentration.

Other Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for volatile compounds, LC-MS can be used for the analysis of α-guaiene, particularly after a sample separation process.[5]

-

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy combined with chemometric methods like Partial Least Squares Regression (PLSR) has been shown to be a rapid and non-destructive method for quantifying α-guaiene in patchouli oil.[5]

Quantitative Data of α-Guaiene in Various Essential Oils

The concentration of α-guaiene can vary significantly depending on the plant source, geographical origin, and distillation method.

| Essential Oil Source | Plant Species | Percentage of α-Guaiene (%) | Reference |

| Patchouli | Pogostemon cablin | 2.27 - 20.13 | [3][5] |

| Guaiac Wood | Bulnesia sarmientoi | ~0.31 | [3] |

| Agarwood | Aquilaria species | Present | [2] |

| Rose Oil Otto Bulgaria | Rosa damascena | ~0.50 | [12] |

| Wormwood Oil (France) | Artemisia annua | 2.24 - 14.73 | [12] |

Isolation and Separation of α-Guaiene

For obtaining pure α-guaiene for use as a reference standard or for further research, isolation from essential oils is necessary.

-

Vacuum Fractional Distillation: This technique has been successfully used to isolate and enrich α-guaiene from patchouli oil. By optimizing parameters such as feed volume, reflux ratio, and pressure, the purity of α-guaiene can be significantly increased.[13]

-

Column Chromatography: Solid-phase column chromatography using a reverse-phase C18 column can be employed to separate sesquiterpenes. Elution with a gradient of water and an organic solvent like methanol (B129727) allows for the separation of different terpene fractions.[14]

Spectroscopic Data for α-Guaiene

The following data is crucial for the unambiguous identification of α-guaiene.

-

Mass Spectrometry (EI): The mass spectrum of α-guaiene shows characteristic fragmentation patterns. Key mass-to-charge ratios (m/z) include prominent peaks that can be compared against spectral libraries for confirmation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data provide detailed structural information.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups and double bonds within the molecule.[16]

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows for the identification of α-guaiene.

Caption: Workflow for the identification of α-Guaiene using GC-MS.

Caption: Workflow for the isolation of α-Guaiene from essential oils.

References

- 1. CAS 3691-12-1: α-Guaiene | CymitQuimica [cymitquimica.com]

- 2. This compound | 3691-12-1 | Benchchem [benchchem.com]

- 3. Buy this compound | 3691-12-1 [smolecule.com]

- 4. This compound | C15H24 | CID 5317844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. α-Guaiene [webbook.nist.gov]

- 12. This compound, 3691-12-1 [thegoodscentscompany.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

An In-depth Technical Guide to the Degradation and Stability of α-Guaiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of alpha-guaiene's stability and degradation pathways. It consolidates information on the primary factors influencing its integrity, outlines key degradation products, and provides detailed experimental protocols for stability assessment.

Executive Summary

This compound (α-Guaiene) is a bicyclic sesquiterpene hydrocarbon found in numerous plant essential oils, valued for its woody, spicy aroma.[1] Its stability is a critical parameter for applications in the fragrance, flavor, and pharmaceutical industries. The primary degradation pathway identified for α-guaiene is aerial autoxidation, which occurs readily at ambient temperatures and leads to a complex mixture of oxygenated sesquiterpenoids.[2][3][4] Factors such as heat, light, and oxygen availability are known to influence the stability of essential oils and their components, including α-guaiene.[5] While the autoxidation products have been extensively studied, there is a notable gap in the scientific literature regarding quantitative kinetic data (e.g., degradation rates, half-lives) for α-guaiene under specific stress conditions such as thermal, photolytic, and hydrolytic (pH) challenges. This guide synthesizes the available qualitative data and presents adaptable protocols for systematic stability testing.

Primary Degradation Pathway: Autoxidation

The most well-documented degradation route for α-guaiene is autoxidation upon exposure to air.[2][4] This process is a radical-mediated reaction that transforms the hydrocarbon into a diverse array of more volatile and often aroma-impactful compounds.

Mechanism: The autoxidation of α-guaiene proceeds through the initial formation of unstable hydroperoxide intermediates. Specifically, allylic hydrogen abstraction followed by oxygen addition leads to the formation of 2-hydroperoxyguaienes and 4-hydroperoxyguaienes.[2][4] These primary intermediates then undergo a cascade of fragmentation and rearrangement reactions to yield a variety of downstream products.[2][4]

Key Degradation Products: A single study on the autoxidation of α-guaiene on a cellulose (B213188) filter paper at ambient temperature identified two unstable hydroperoxides and 13 downstream sesquiterpenoids.[2][3][4] The major identified products are summarized in Table 1.

Table 1: Major Products Identified from the Autoxidation of α-Guaiene

| Product Class | Specific Compounds Identified | Significance/Note | Reference |

| Ketones | (-)-Rotundone, Corymbolone, 7-epi-Chabrolidione A, 1,7-epi-Chabrolidione A, 4-Hydroxyrotundones | Rotundone is a potent aroma compound with a characteristic peppery scent.[2] | [2][4] |

| Alcohols | (2R)- and (2S)-Rotundols | - | [2][4] |

| Epoxides | Various guaiene (B7798472) epoxides (5a/b, 9a/b) | - | [2][4] |

| Hydroperoxides | 2- and 4-Hydroperoxyguaienes | Unstable primary intermediates in the oxidation pathway. | [2][4] |

The logical progression of this primary degradation pathway is illustrated in the diagram below.

Stability Profile & Forced Degradation

While specific kinetic data for α-guaiene is scarce, the stability of sesquiterpenes in essential oils is known to be influenced by several environmental factors.[5] Forced degradation studies are essential to predict stability, identify potential degradants, and develop stability-indicating analytical methods.[6][7]

Factors Influencing Stability:

-

Oxygen: As detailed above, oxygen is a critical factor leading to oxidative degradation.[2][5] Storage in inert atmospheres (e.g., nitrogen, argon) or the inclusion of antioxidants can mitigate this process.

-